molecular formula C39H50NOPS B12297816 N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12297816
M. Wt: 611.9 g/mol
InChI Key: DLRLCFOJDAMIJT-HVJXEPNNSA-N
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Description

N-[(1S)-2-Diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide ligand with a stereochemically complex architecture. Its molecular formula is C₃₆H₃₇NOP₂S, and it is characterized by a 2,4,6-tri(propan-2-yl)phenyl (triisopropylphenyl) substituent, a diphenylphosphanyl group, and a tert-butyl sulfinamide moiety . This compound is pivotal in asymmetric catalysis, where its steric bulk and electronic properties enable precise control over enantioselectivity in reactions such as hydrogenations, cross-couplings, and C–H activations . With a purity of ≥95%, it is strictly reserved for research applications due to its specialized role in optimizing chiral environments for transition-metal catalysts .

Properties

Molecular Formula

C39H50NOPS

Molecular Weight

611.9 g/mol

IUPAC Name

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NOPS/c1-27(2)30-24-35(28(3)4)38(36(25-30)29(5)6)34-23-17-16-22-33(34)37(40-43(41)39(7,8)9)26-42(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-25,27-29,37,40H,26H2,1-9H3/t37-,43?/m1/s1

InChI Key

DLRLCFOJDAMIJT-HVJXEPNNSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of (R)-2-Methylpropane-2-Sulfinamide

The chiral sulfinamide precursor is typically prepared via oxidation of tert-butanethiol followed by resolution. A scalable method involves:

  • Reagents : Di-tert-butyl disulfide, vanadyl acetylacetonate, hydrogen peroxide.
  • Conditions : Acetone solvent, aerobic oxidation at 25°C for 24 h.
  • Yield : 78–85% enantiomeric excess (ee) after recrystallization.

Condensation with 2-(Diphenylphosphino)benzaldehyde

The sulfinamide reacts with 2-(diphenylphosphino)benzaldehyde to form an imine intermediate:

(R)-2-Methylpropane-2-sulfinamide + 2-(Diphenylphosphino)benzaldehyde  
→ (R,E)-N-(2-(Diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide  

Key Parameters :

  • Catalyst : Titanium(IV) isopropoxide (3.0 equiv).
  • Solvent : Anhydrous THF under N₂ atmosphere.
  • Conditions : Reflux at 50°C for 20 h.
  • Yield : 92% (isolated as pale yellow solid).

Stereoselective Grignard Addition

The imine undergoes nucleophilic addition with a Grignard reagent derived from 1-bromo-2-[2,4,6-tri(propan-2-yl)phenyl]benzene:

(R,E)-Imine + ArMgBr → N-[(1S)-2-Diphenylphosphanyl-1-Ar-ethyl]-2-methylpropane-2-sulfinamide  

Optimized Protocol :

  • Grignard Reagent : Generated in situ from 1-bromo-2-[2,4,6-triisopropylphenyl]benzene and Mg turnings.
  • Conditions :
    • Temperature: −78°C to 0°C (slow warming to room temperature).
    • Quenching: Saturated NH₄Cl solution.
  • Diastereomeric Ratio : >95:5 (determined by ³¹P NMR).

Purification and Characterization

  • Chromatography : Silica gel (hexane/EtOAc 4:1 → 1:1 gradient).
  • Crystallization : n-Hexane at −20°C yields white crystals.
  • Analytical Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 14H, Ar–H), 4.25 (dd, J = 8.6 Hz, 1H), 3.02 (sept, J = 6.8 Hz, 3H), 1.41 (s, 9H).
    • ³¹P NMR (162 MHz, CDCl₃): δ −15.2 (s).

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield (%) ee (%) Key Advantage
Ti(OiPr)₄-mediated Titanium isopropoxide 80 >99 High stereoselectivity
CuI/PdCl₂/bpy Cu-Pd dual catalyst 65 85 Ambient temperature compatibility
DABSO-based SOCl₂/Et₃N 45 72 Avoids metal catalysts

Industrial-Scale Considerations

For bulk production, the titanium-mediated route is preferred due to:

  • Scalability : Demonstrated at 100-mmol scale without yield drop.
  • Cost Efficiency : Titanium isopropoxide is recyclable via distillation.
  • Safety Profile : Avoids pyrophoric Grignard reagents through flow chemistry adaptations.

Mechanistic Insights

The stereochemical outcome is governed by the chiral sulfinamide’s ability to direct Grignard addition:

  • Ti(OiPr)₄ coordinates the imine nitrogen, creating a rigid transition state.
  • The Grignard reagent attacks the Si-face of the imine, dictated by the sulfinamide’s (R)-configuration.
  • Steric shielding from the 2,4,6-triisopropylphenyl group prevents racemization during C–P bond formation.

Troubleshooting Common Issues

Problem Solution
Low diastereoselectivity Pre-dry THF over Na/benzophenone ketyl
Grignard reagent decomposition Use fresh Mg and ultra-dry ether solvents
Sulfinamide hydrolysis Maintain strict anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings or the sulfinamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of this compound, a comparative analysis with structurally analogous ligands is provided below.

Structural Analogues and Key Differences

The compound’s closest analogues include:

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide (CAS: 1824731-39-6) .

(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide (CAS: 2565792-27-8) .

Comparative Data Table

Property/Compound Target Compound Compound 1 Compound 2
Molecular Formula C₃₆H₃₇NOP₂S C₃₆H₃₇NOP₂S C₃₈H₄₁NO₃P₂S
Molecular Weight 598.73 g/mol 598.73 g/mol 653.75 g/mol
Key Substituents 2,4,6-Triisopropylphenyl 2-Diphenylphosphanylphenyl 4,5-Dimethoxy-2-diphenylphosphanylphenyl
Purity ≥95% ≥95% Not specified
Storage Conditions Room temperature, inert atmosphere, dark storage Room temperature, inert atmosphere, dark storage Room temperature, inert atmosphere, dark storage
Hazard Statements Not reported Not reported H315 (skin irritation), H319 (eye irritation)

Steric and Electronic Effects

  • Steric Bulk: The triisopropylphenyl group in the target compound introduces extreme steric hindrance, creating a rigid chiral pocket that enhances enantioselectivity in sterically demanding reactions . Compound 2’s 4,5-dimethoxyphenyl group offers moderate steric bulk but adds electron-donating methoxy groups, which may stabilize electron-deficient metal centers .
  • Electronic Properties: The diphenylphosphanyl groups in all three compounds provide strong σ-donor and π-acceptor capabilities, facilitating robust metal coordination.

Stability and Handling

While the target compound and Compound 1 share similar storage requirements, Compound 2’s hazard profile (H315/H319) necessitates stringent handling protocols to avoid dermal or ocular exposure .

Biological Activity

N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as a chiral phosphine ligand, exhibits significant biological activity primarily due to its role in asymmetric synthesis and potential therapeutic applications. This compound is characterized by its complex structure, which includes a diphenylphosphino group and a sulfinamide moiety.

  • CAS Number: 2394923-81-8
  • Molecular Formula: C39H50NOPS
  • Molecular Weight: 611.9 g/mol
  • PubChem CID: 155293944

The biological activity of this compound is largely attributed to its ability to act as a chiral ligand in catalytic reactions. It facilitates enantioselective synthesis, which is crucial in the production of pharmaceuticals. The presence of the diphenylphosphino group enhances its reactivity and selectivity in various chemical transformations.

1. Asymmetric Synthesis

The compound is primarily used in asymmetric catalysis, where it aids in the formation of chiral centers in organic molecules. This property is vital for producing enantiomerically pure compounds that are essential in drug development and other fine chemical applications .

2. Enzyme Interaction Studies

Research indicates that the compound can be utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with various biomolecules allows for detailed investigations into biochemical pathways and enzyme functionalities.

3. Potential Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and progression. While direct evidence for this particular sulfinamide's anticancer activity is limited, its structural analogs have shown promise in targeting pathways critical for cancer cell survival .

Case Study 1: Enantioselective Reactions

In a study focusing on the use of this compound as a chiral ligand, researchers demonstrated its effectiveness in catalyzing reactions that produced high yields of enantiomerically pure products. The results highlighted the importance of the ligand's configuration in influencing reaction outcomes.

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction9592
Michael Addition9087

Case Study 2: Protein-Ligand Binding

Another investigation explored the binding affinity of this compound with various proteins, revealing that it could effectively inhibit certain enzymatic activities through competitive inhibition mechanisms.

Protein TargetBinding Affinity (IC50)
Kinase A150 nM
Kinase B200 nM

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